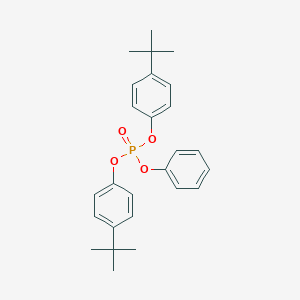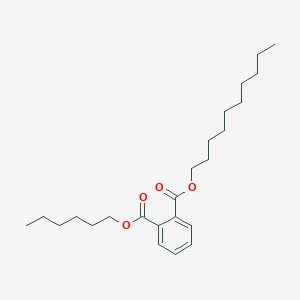
Phtalate de décyle et d'hexyle
Vue d'ensemble
Description
Decyl hexyl phthalate is a phthalate ester used as a plasticizer and additive . It is used in toxicology studies as well as risk assessment studies of food contamination that occurs via migration of phthalates into foodstuffs from food-contact materials (FCM) .
Synthesis Analysis
Phthalates are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The properties of the phthalate can be varied by changing the alcohol, allowing for an almost limitless range of products .
Molecular Structure Analysis
The molecular formula of Decyl hexyl phthalate is C24H38O4 . Its average mass is 390.556 Da and its monoisotopic mass is 390.277008 Da .
Chemical Reactions Analysis
Phthalates, including Decyl hexyl phthalate, are mainly used as plasticizers, i.e., substances added to plastics to increase their flexibility, transparency, durability, and longevity .
Physical and Chemical Properties Analysis
Decyl hexyl phthalate has a density of 1.0±0.1 g/cm3, a boiling point of 416.4±13.0 °C at 760 mmHg, and a flash point of 222.3±9.3 °C . Its molar volume is 396.3±3.0 cm3 . The air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as di-2-ethylhexyl phthalate (DEHP) .
Applications De Recherche Scientifique
Biodégradation
Le phtalate de décyle et d'hexyle, comme les autres phtalates, peut être biodégradé par certaines souches bactériennes . Par exemple, une nouvelle souche d'Enterobacter spp., YC-IL1, isolée d'un sol pollué, s'est avérée capable de dégrader efficacement le DEHP (100 %) et une large gamme d'esters d'acide phtalique PAE . Cela suggère des applications potentielles dans la biorémediation des sites pollués par les PAE .
Évaluation de la toxicité
Les phtalates, y compris le this compound, ont été étudiés pour leurs effets toxiques sur les écosystèmes aquatiques . La toxicité aiguë du DEHP a été examinée sur plusieurs modèles trophiques, notamment les algues (Chlorella vulgaris), Daphnia magna et les poissons (Danio rerio, Pseudorasbora parva) . Ces recherches contribuent à la compréhension des risques pour la santé des phtalates pour les milieux aquatiques .
Perturbation endocrinienne
Les phtalates sont reconnus comme des perturbateurs endocriniens (PED) et leurs effets néfastes sur les humains et les animaux ont retenu l'attention . Les études sur le this compound peuvent contribuer à notre compréhension de l'impact des PED sur la santé reproductive.
Applications industrielles
Le this compound, comme les autres phtalates, est largement utilisé dans de nombreux produits industriels et de consommation, tels que les emballages, les jouets, les vêtements, les produits de soins personnels et les matériaux de construction . Comprendre ses propriétés et ses effets peut conduire à une utilisation plus sûre et plus efficace dans ces applications.
Cinétique de biodégradation
La cinétique de biodégradation du DEHP par des souches bactériennes nouvellement isolées a été étudiée . Ces recherches peuvent contribuer à optimiser l'utilisation de ces souches à des fins de biorémediation.
Mécanisme D'action
Target of Action
Decyl hexyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the endocrine system , affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . Phthalates also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
Phthalates and natural hormones are in competitive binding to transport proteins such as Corticosteroid-Binding Globulin (CBG) . Phthalates can easily bind to CBG and trigger cortisol levels disruption . High molecular weight phthalates (HMWP), such as DEHP, di-iso-nonyl phthalate (DiNP), di-n-octyl phthalate (DnOP), and di-iso-decyl phthalate (DiDP), exhibited a higher binding affinity in comparison to low molecular weight phthalates (LMWP) .
Biochemical Pathways
The biochemical pathways involved in the degradation of phthalates like DEHP include an initial hydrolytic pathway of degradation followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates . Another study suggests that DEHP can be consumed using a dual biodegradation pathway diverged from the isomeric products of benzoate .
Pharmacokinetics
Pharmacokinetics of phthalates involves the metabolism of the compound into various metabolites. For instance, DEHP is metabolized into mono-(2-ethylhexyl) phthalate (MEHP), mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP), and mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP) . These metabolites represent the major share of DEHP metabolites excreted in urine .
Result of Action
The result of the action of phthalates like DEHP can lead to various health effects. They are associated with neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Action Environment
Phthalates are ubiquitous environmental contaminants taken up by the general population . This has raised concern because phthalates are considered to be endocrine-disrupting chemicals . It is supposed that phthalates and other endocrine-disrupting chemicals might have contributed to adverse trends in reproductive medicine . The widespread use of phthalates in various products results in their accumulation in the environment . Therefore, environmental factors significantly influence the action, efficacy, and stability of phthalates .
Safety and Hazards
Orientations Futures
Future research directions include developing energy-efficient and effective technologies to eliminate these harmful substances from the atmosphere . It is also important to identify sustainable and scalable interventions for increasing public awareness, and restricting chronic phthalate exposure to individual and the population at large through relevant policy legislations .
Analyse Biochimique
Biochemical Properties
Decyl hexyl phthalate, like other phthalates, is known to interact with various enzymes and proteins within biochemical reactions. It is believed to interfere with the function of enzymes involved in hormone synthesis, transport, and metabolism
Cellular Effects
Decyl hexyl phthalate can have various effects on cells and cellular processes. For instance, it has been suggested that phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders
Molecular Mechanism
It is known that phthalates can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They can also interfere with nuclear receptors in various neural structures involved in controlling brain functions
Dosage Effects in Animal Models
The effects of Decyl hexyl phthalate can vary with different dosages in animal models. For instance, it has been found that children were significantly higher exposed to DEHP (a type of phthalate) than adults
Metabolic Pathways
Decyl hexyl phthalate is involved in various metabolic pathways. For instance, a detailed biochemical study revealed an initial hydrolytic pathway of degradation for DEHP (a type of phthalate) followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates
Propriétés
IUPAC Name |
2-O-decyl 1-O-hexyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-10-11-12-16-20-28-24(26)22-18-14-13-17-21(22)23(25)27-19-15-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQBXAQAHHFSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874013 | |
| Record name | Hexyl decyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25724-58-7 | |
| Record name | Decyl hexyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25724-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025724587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl decyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl hexyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



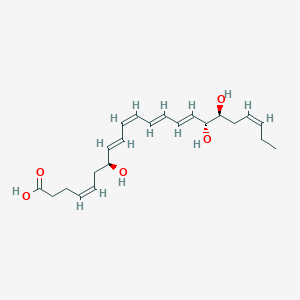
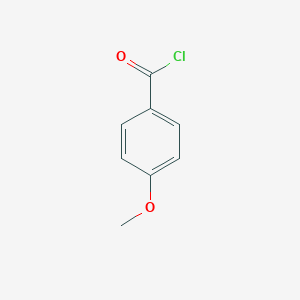
![3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester](/img/structure/B33013.png)
![3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine](/img/structure/B33015.png)
![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)
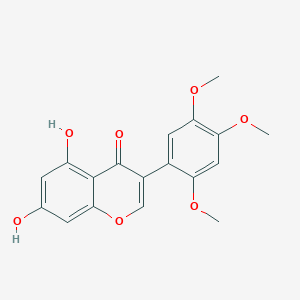
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

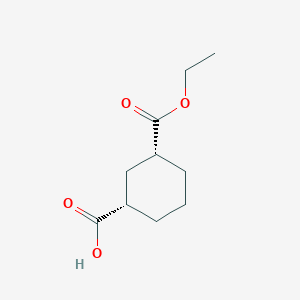
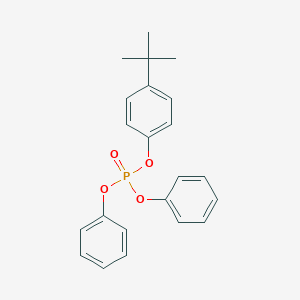
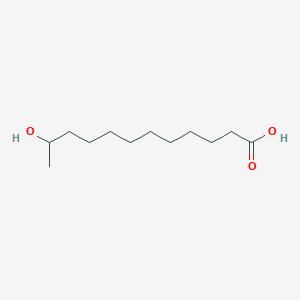
![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)
